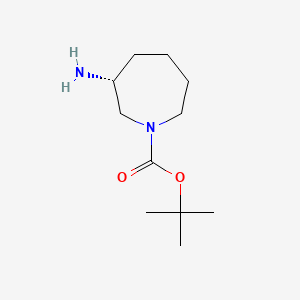

(R)-tert-Butyl 3-aminoazepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWILWLHHQGUCX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653022 | |

| Record name | tert-Butyl (3R)-3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032684-85-7 | |

| Record name | tert-Butyl (3R)-3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-tert-Butyl 3-aminoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl 3-aminoazepane-1-carboxylate , with the CAS Number 1032684-85-7 , is a versatile chiral building block playing a significant role in medicinal chemistry and drug discovery.[1] Its unique azepane scaffold, combined with a protected amine and a carboxylic acid, makes it a valuable intermediate in the synthesis of complex bioactive molecules. This guide provides an in-depth overview of its properties, applications, and a generalized synthetic workflow.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 1032684-85-7 | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.31 g/mol | [2][3] |

| IUPAC Name | tert-butyl (3R)-3-aminoazepane-1-carboxylate | |

| Appearance | Liquid or powder | [1][2] |

| Boiling Point | 296.5 ± 33.0 °C at 760 mmHg | |

| Flash Point | 133.1 ± 25.4 °C | |

| Purity | ≥ 95% - 97% | [2][3] |

| Storage Temperature | 4°C, protect from light |

Safety Information

Below is a summary of the safety information for this compound.

| Category | Information | Source |

| Pictogram | GHS05 (Corrosive) | |

| Signal Word | Danger | |

| Hazard Statement | H314: Causes severe skin burns and eye damage | |

| Precautionary Statements | P280, P305+P351+P338 |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural features are particularly relevant in the following areas:

-

Neurological Disorders: The amino group on the azepane ring is key to enhancing the bioactivity of molecules targeting neurological conditions.[2]

-

Peptide Synthesis: The tert-butyl ester functional group allows for the straightforward protection and deprotection of the carboxylic acid, a critical step in the synthesis of peptide-based drugs.[2]

-

Anti-Inflammatory Research: Its unique structure has been utilized in the design of novel therapeutic agents with improved efficacy and selectivity in anti-inflammatory studies.[2]

-

Bioactive Molecule Synthesis: The azepane ring and the available amino group for further functionalization make it an attractive starting material for a diverse range of bioactive molecules.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary and not extensively detailed in publicly available literature. However, a general synthetic approach can be inferred from related chemical literature. A plausible synthetic route would involve the introduction of a Boc-protecting group onto the azepane nitrogen, followed by the stereoselective introduction of the amino group at the 3-position. The specific reagents and reaction conditions would be optimized to ensure high yield and enantiomeric purity.

Visualizing the Role in Drug Discovery

The following diagram illustrates the logical workflow of how this compound is utilized as a building block in the drug discovery and development process.

Caption: Workflow of this compound in Drug Discovery.

References

An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl 3-aminoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a proposed synthetic route for (R)-tert-Butyl 3-aminoazepane-1-carboxylate, a valuable chiral building block in medicinal chemistry. The synthesis commences with the naturally occurring amino acid D-ornithine, leveraging its inherent chirality to establish the desired stereochemistry in the final product. This document outlines the strategic steps, including protection, cyclization, reduction, and final modification, to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of this synthesis.

Synthetic Strategy Overview

The synthesis of this compound from D-ornithine is a multi-step process that can be logically divided into four main stages:

-

Protection of D-ornithine: The initial step involves the protection of the α-amino group of D-ornithine with a tert-butoxycarbonyl (Boc) group. This ensures regioselectivity in the subsequent cyclization step.

-

Intramolecular Cyclization to a Lactam: The protected D-ornithine is then cyclized to form the corresponding seven-membered lactam, (R)-tert-butyl (2-oxoazepan-3-yl)carbamate. This is a critical ring-forming step.

-

Lactam Reduction to a Cyclic Amine: The lactam is subsequently reduced to the corresponding cyclic amine, (R)-tert-butyl (azepan-3-yl)carbamate. A key aspect of this stage is the conversion of the lactam to an imido ester intermediate, followed by catalytic hydrogenation.[1]

-

N-Boc Protection of the Azepane Ring: The final step is the protection of the secondary amine within the azepane ring with a Boc group to yield the target compound, this compound.

This strategy is efficient as it utilizes a readily available and chiral starting material and employs well-established chemical transformations.

Visualized Synthetic Pathway

The overall synthetic route is depicted in the following diagram:

Caption: Proposed synthesis route for this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis.

Step 1: Synthesis of (R)-2-(tert-Butoxycarbonylamino)-5-aminopentanoic acid

The protection of the α-amino group of D-ornithine is achieved using di-tert-butyl dicarbonate (Boc)₂O.

-

Procedure:

-

Suspend D-ornithine hydrochloride in a suitable solvent system, such as a mixture of dioxane and water.

-

Cool the suspension in an ice bath and adjust the pH to approximately 9-10 with a suitable base, for instance, sodium hydroxide solution.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled suspension while maintaining the pH between 9 and 10.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the mixture with a dilute acid (e.g., citric acid) to a pH of approximately 3.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Synthesis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (Lactam Formation)

The intramolecular cyclization of the Boc-protected ornithine derivative can be achieved by activating the carboxylic acid and then allowing it to react with the terminal amino group.

-

Procedure:

-

Dissolve the Boc-protected ornithine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize any acid formed.

-

Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight.

-

Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting lactam by column chromatography on silica gel.

-

Step 3: Synthesis of (R)-tert-Butyl (azepan-3-yl)carbamate (Lactam Reduction)

A two-step procedure involving the formation of an imido ester followed by hydrogenation is an effective method for the reduction of the N-Boc protected lactam.[1]

-

Procedure:

-

O-Alkylation to form the imido ester:

-

Dissolve the lactam in an anhydrous solvent such as dichloromethane.

-

Add a Meerwein salt, such as trimethyloxonium tetrafluoroborate or triethyloxonium tetrafluoroborate, at room temperature.

-

Stir the reaction mixture under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC).

-

The resulting imido ester is typically used in the next step without isolation.[1]

-

-

Hydrogenation:

-

To the solution containing the imido ester, add a hydrogenation catalyst, such as 5% Platinum on carbon (Pt/C).[1]

-

Subject the mixture to hydrogenation at a pressure of approximately 5 bar of H₂ at room temperature.[1]

-

After the reaction is complete (monitored by the cessation of hydrogen uptake), filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude cyclic amine.

-

Purify the product by column chromatography if necessary.

-

-

Step 4: Synthesis of (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate

The final step is the protection of the secondary amine of the azepane ring.

-

Procedure:

-

Dissolve the (R)-tert-butyl (azepan-3-yl)carbamate in a suitable solvent like dichloromethane or acetonitrile.

-

Add a base, such as triethylamine or diisopropylethylamine.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield this compound as a pure compound.

-

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Boc Protection | D-Ornithine | (R)-2-(tert-Butoxycarbonylamino)-5-aminopentanoic acid | 85-95 |

| 2 | Lactam Formation | Boc-Protected Ornithine | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | 60-75 |

| 3 | Lactam Reduction | N-Boc Lactam | (R)-tert-Butyl (azepan-3-yl)carbamate | 70-85 |

| 4 | N-Boc Protection | Mono-Boc Azepane | This compound | 90-98 |

Experimental Workflow Visualization

The general laboratory workflow for a typical synthetic step involving reaction, workup, and purification is illustrated below.

Caption: A generalized workflow for a single synthetic transformation.

Conclusion

The described synthetic route offers a reliable and stereocontrolled method for the preparation of this compound from D-ornithine. The procedures outlined are based on well-established and high-yielding reactions. This guide provides the necessary details for researchers to successfully synthesize this important chiral building block for applications in drug discovery and development. Careful execution of the experimental protocols and purification procedures is essential for obtaining the desired product in high yield and purity.

References

A Comprehensive Technical Guide to tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, a versatile bifunctional molecule with the chemical formula C11H22N2O2. This compound is a pivotal building block in medicinal chemistry and drug discovery, primarily utilized as a scaffold in the synthesis of a wide array of therapeutic agents. Its structure, featuring a piperidine ring with a primary amine protected by a tert-butyloxycarbonyl (Boc) group, allows for selective chemical modifications, making it an invaluable intermediate. This document details its physicochemical properties, provides experimental protocols for its synthesis and functionalization, and explores its application in the development of novel therapeutics by targeting key signaling pathways.

Introduction

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate, also commonly referred to as 1-Boc-4-(aminomethyl)piperidine, is a key synthetic intermediate in the pharmaceutical industry. The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The presence of a Boc-protected amine and a free secondary amine on the piperidine ring allows for orthogonal chemical strategies, enabling the regioselective introduction of various functional groups. This attribute has led to its use in the synthesis of a range of biologically active molecules, including inhibitors of the Kinesin Spindle Protein (KSP), agonists for the G-protein coupled receptor 119 (GPR119), and inhibitors of the Pim-1 kinase, which are promising targets for cancer and metabolic diseases.[3]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | [3] |

| CAS Number | 144222-22-0 | [3] |

| Molecular Formula | C11H22N2O2 | [3] |

| Molecular Weight | 214.30 g/mol | [3] |

| Appearance | White low melting solid | [4] |

| Density | 1.013 g/mL at 25 °C | [5][6] |

| Boiling Point | 237-238 °C | [5][6] |

| Refractive Index | n20/D 1.473 | [5][6] |

| Solubility | Soluble in chloroform and methanol. | [7][8] |

Experimental Protocols

The synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be achieved through several routes. A common and illustrative method involves the Boc protection of 4-(aminomethyl)piperidine. Below is a representative experimental protocol.

Synthesis of tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

This protocol describes the synthesis via the protection of the piperidine nitrogen of 4-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc)2O.

Materials:

-

4-(aminomethyl)piperidine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution and stir at room temperature.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

-

Slowly add the (Boc)2O solution to the stirred solution of 4-(aminomethyl)piperidine at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.[9]

General Protocol for Amide Coupling

The primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be readily used for amide bond formation.

Materials:

-

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

-

A carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another coupling agent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[10]

-

Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[10]

-

Add a solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in DMF to the reaction mixture.[10]

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Applications in Drug Development & Relevant Signaling Pathways

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is a precursor to compounds targeting several key signaling pathways implicated in cancer and metabolic disorders.

Kinesin Spindle Protein (KSP) Inhibitors

KSP, a member of the kinesin-5 family, is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[11] Inhibition of KSP leads to the formation of monoastral spindles, triggering the spindle assembly checkpoint and ultimately inducing apoptosis in proliferating cancer cells.[11] This makes KSP an attractive target for anticancer therapies.

GPR119 Agonists

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[12] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, potentiates glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1), making GPR119 a promising target for the treatment of type 2 diabetes.[12]

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[13] Its expression is often upregulated in various cancers and is regulated by the JAK/STAT signaling pathway.[13] Pim-1 exerts its oncogenic effects by phosphorylating and regulating the activity of several proteins involved in cell cycle progression and apoptosis, such as c-Myc and p21.

Conclusion

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is a cornerstone building block for the synthesis of complex and biologically active molecules. Its utility in constructing inhibitors and agonists for critical therapeutic targets like KSP, GPR119, and Pim-1 underscores its importance in modern drug discovery. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the development of novel therapeutics for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. PIM1 - Wikipedia [en.wikipedia.org]

(R)-tert-Butyl 3-aminoazepane-1-carboxylate molecular weight and formula

This document provides a detailed overview of the chemical properties of (R)-tert-Butyl 3-aminoazepane-1-carboxylate, a heterocyclic building block relevant in pharmaceutical research and drug development.

Physicochemical Properties

This compound is a substituted azepane derivative. The tert-butyl carbamate (Boc) group serves as a protecting group for the amine, which is a common strategy in organic synthesis to allow for selective reactions at other positions of the molecule.

| Property | Value | Source |

| Molecular Formula | C11H22N2O2 | [1][2][3] |

| Molecular Weight | 214.31 g/mol | [1] |

| Exact Mass | 214.168121 u | [3] |

| CAS Number | 1032684-85-7 | [2][3] |

| Physical Form | Liquid | [2] |

| Boiling Point | 296.5 ± 33.0 °C (Predicted) | [2][3] |

| Flash Point | 133.1 ± 25.4 °C | [2][3] |

| Density | 1.02 g/cm³ | [3] |

| Refractive Index | 1.479 | [3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general approach can be inferred from the synthesis of related azepane and other heterocyclic structures. The synthesis would likely involve a multi-step process.

A plausible synthetic route could start from a suitable chiral precursor to establish the (R)-stereochemistry at the C3 position. The formation of the seven-membered azepane ring is a key challenge. One potential strategy is the ring expansion of a corresponding protected piperidine derivative. An alternative approach could involve the cyclization of a linear amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group is typically introduced to the ring nitrogen under standard conditions.

A generalized workflow for the synthesis of a protected aminoazepane is outlined below. This workflow is a hypothetical representation based on common organic synthesis techniques for similar compounds.

Applications in Research and Development

Substituted azepanes are important structural motifs in medicinal chemistry. The presence of a chiral amino group and a protected amine on the azepane ring makes this compound a valuable building block for the synthesis of more complex molecules with potential biological activity. The amino group can be further functionalized, and the Boc protecting group can be removed under acidic conditions to allow for subsequent reactions at the ring nitrogen. This versatility makes it a useful intermediate in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of Boc-Protected Aminoazepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl 4-aminoazepane-1-carboxylate, a key building block in medicinal chemistry and drug development. This document details its known physical characteristics, provides established experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Core Physical and Chemical Properties

tert-Butyl 4-aminoazepane-1-carboxylate is a derivative of aminoazepane where the amino group at the 1-position of the azepane ring is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in organic synthesis, enabling selective reactions at other functional groups.

Quantitative Physical Properties

The known physical properties of tert-butyl 4-aminoazepane-1-carboxylate are summarized in the table below. It is important to note that while the racemic form is often described as a liquid at room temperature, chiral versions have been characterized as crystalline solids.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Boiling Point | 296 °C at 760 mmHg | [2] |

| Flash Point | 133 °C | [2] |

| Melting Point | 100-103 °C (for the (4R)-enantiomer) | [3] |

| Purity | ≥95% | [2] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Methanol | Moderately Soluble | [3] |

| Ethyl Acetate | Moderately Soluble | [3] |

| Dichloromethane | Moderately Soluble | [3] |

| Water | Sparingly Soluble | [3] |

Experimental Protocols

The following sections detail standard experimental methodologies for the synthesis and characterization of tert-butyl 4-aminoazepane-1-carboxylate.

Synthesis Protocol: Reductive Amination of tert-Butyl 4-oxoazepane-1-carboxylate

A common route to tert-butyl 4-aminoazepane-1-carboxylate involves the reductive amination of the corresponding ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate[4].

Materials:

-

tert-Butyl 4-oxoazepane-1-carboxylate

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve tert-butyl 4-oxoazepane-1-carboxylate in the chosen solvent (e.g., methanol).

-

Add an excess of the amine source (e.g., ammonium acetate).

-

Stir the mixture at room temperature for a designated period to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4-aminoazepane-1-carboxylate.

Characterization Protocols

NMR spectroscopy is a primary technique for structural confirmation.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Analysis:

-

Expected Chemical Shifts:

-

Boc group: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.4 ppm.

-

Azepane ring protons: A series of multiplets corresponding to the methylene protons of the azepane ring will be observed between δ 1.5 and 3.5 ppm.

-

NH₂ protons: A broad singlet for the amine protons, the chemical shift of which can vary depending on concentration and solvent.

-

¹³C NMR Analysis:

-

Expected Chemical Shifts:

-

Boc group: Signals for the quaternary carbon (around δ 80 ppm), the carbonyl carbon (around δ 155 ppm), and the methyl carbons (around δ 28 ppm) are indicative of the Boc group.

-

Azepane ring carbons: Signals for the carbon atoms of the azepane ring will appear in the aliphatic region of the spectrum.

-

IR spectroscopy is used to identify the key functional groups present in the molecule.

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Expected Absorption Bands:

-

N-H stretch: A medium to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the azepane ring and the Boc group.

-

C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbamate carbonyl group.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique:

-

Electrospray ionization (ESI) is a suitable method for this type of compound.

Expected Results:

-

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 215.18.

-

A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire Boc group.

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of tert-butyl 4-aminoazepane-1-carboxylate.

Logical Relationship: Boc Protection of an Amine

The following diagram illustrates the general principle of Boc protection of a primary amine, a fundamental transformation in the synthesis of compounds like tert-butyl 4-aminoazepane-1-carboxylate.

References

Chiral Azepane Building Blocks: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it an attractive building block for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2] This technical guide provides an in-depth review of the key literature on the stereoselective synthesis of chiral azepane derivatives and their application in drug discovery.

Core Synthetic Strategies for Chiral Azepanes

The construction of enantiomerically pure or enriched azepane rings can be broadly categorized into several key strategies: ring expansion reactions, asymmetric conjugate additions, ring-closing metathesis, and functionalization of existing azepane cores. Each approach offers distinct advantages in accessing diverse substitution patterns with high stereocontrol.

Ring Expansion of Proline and Piperidine Derivatives

Ring expansion of readily available chiral precursors, such as proline and piperidine derivatives, is a powerful strategy for the synthesis of functionalized chiral azepanes.

A notable example is the ring expansion of trifluoromethyl pyrrolidines derived from L-proline. This method involves the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles, leading to 4-substituted α-trifluoromethyl azepanes. The chirality of the starting material is effectively transferred to the final azepane product with high enantiomeric excess.[3]

Another versatile approach is the palladium-catalyzed two-carbon ring expansion of 2-alkenylpiperidines. This reaction proceeds via an allylic amine rearrangement and demonstrates high enantioretention, making it a valuable method for synthesizing chiral azepanes.[4]

Asymmetric Lithiation and Conjugate Addition

Asymmetric syntheses of polysubstituted azepanes have been achieved through highly diastereoselective and enantioselective (-)-sparteine-mediated lithiation-conjugate additions.[5][6] This methodology utilizes N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, which, after deprotonation with s-BuLi in the presence of (-)-sparteine, undergo conjugate addition to β-aryl α,β-unsaturated esters. The resulting adducts can then be converted into 4,5,6- and 3,4,5,6-substituted N-Boc azepanes in high yields and with excellent stereocontrol.[5]

Olefin Cross-Metathesis and Reductive Cyclization

A straightforward, two-step synthesis of optically active [b]-annulated azepane scaffolds has been developed, commencing from cyclic α-allyl-β-oxoesters.[2][7][8] The initial step involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile. This is followed by a palladium-catalyzed exhaustive hydrogenation, which includes the reduction of both the C=C double bond and the C≡N triple bond, and a subsequent reductive amination to form the azepane ring with a trans-configuration.[2][7] This method provides products with high enantiopurity (97–98% ee).[7]

dot

Caption: Synthesis of [b]-annulated azepanes.

Osmium-Catalyzed Tethered Aminohydroxylation

A novel approach to heavily hydroxylated azepane iminosugars employs an osmium-catalyzed tethered aminohydroxylation reaction.[9] This key step, performed on allylic alcohols derived from D-mannose, establishes a new C-N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination yields the desired pentahydroxyazepane. This marks the first application of this reaction in the synthesis of iminosugars.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for key synthetic methodologies, allowing for a comparative analysis of their efficiency and stereoselectivity.

Table 1: Asymmetric Lithiation-Conjugate Addition for Polysubstituted Azepanes

| Entry | Electrophile | Product | Yield (%) | dr |

| 1 | MeI | (R,S,R,S)-30 | 85 | >98:2 |

| 2 | BnBr | (R,S,R,S)-31 | 82 | >98:2 |

| 3 | Allyl-Br | (R,S,R,S)-32 | 80 | >98:2 |

| 4 | Acetaldehyde | (S,S,R,S)-34 | 75 | >98:2 |

Data extracted from Lee & Beak (2006).[5]

Table 2: Enantioselective Synthesis of [b]-Annulated Azepanes

| Starting Material (n) | Product | Yield of Metathesis (%) | Yield of Hydrogenation (%) | ee (%) |

| 1 (Cyclopentanone deriv.) | 4a | 87 | 77 | 98 |

| 2 (Tetralone deriv.) | 4b | 85 | 49 | 97 |

| 3 (Cycloheptanone deriv.) | 4c | 86 | 57 | 98 |

Data extracted from Aeissen et al. (2023).[2]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations described above.

General Procedure for Asymmetric Lithiation-Conjugate Addition

To a solution of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine (1.0 equiv) and (-)-sparteine (1.2 equiv) in toluene at -78 °C is added s-BuLi (1.2 equiv). After stirring for 4 hours, a solution of the β-aryl α,β-unsaturated ester (1.2 equiv) in toluene is added. The reaction mixture is stirred for an additional 4 hours at -78 °C before quenching with saturated aqueous NH4Cl. The aqueous layer is extracted with ether, and the combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the conjugate addition product.[5]

General Procedure for Olefin Cross-Metathesis

A solution of Hoveyda-Grubbs 2nd generation catalyst (1 mol%) in CH2Cl2 is added to a solution of the cyclic α-allyl-β-oxoester (1.0 equiv) and acrylonitrile (1.5 equiv) in toluene at 90 °C. After 18 hours, additional acrylonitrile (2.5 equiv) and catalyst (1 mol%) are added, and the mixture is stirred for another 6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the ω-cyanoallyl intermediate.[2]

General Procedure for Exhaustive Hydrogenation and Reductive Amination

The ω-cyanoallyl intermediate is dissolved in methanol containing acetic acid (5 equiv). Pd/C (10% w/w) is added, and the mixture is hydrogenated at 11 bar and 80 °C for 24 hours. The catalyst is then filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give the final [b]-annulated azepane.[2]

Applications in Drug Discovery

Chiral azepane scaffolds are of significant interest in the development of neuropharmacological agents.[1][2] For instance, N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT), with IC50 values below 100 nM.[10] These compounds also exhibit activity at the sigma-1 receptor, suggesting their potential for treating various neuropsychiatric disorders.[1][10]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds - ChemistryViews [chemistryviews.org]

- 8. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]

- 9. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its rigid, seven-membered azepane core, combined with a strategically placed primary amine and a readily cleavable Boc-protecting group, offers synthetic versatility for the construction of complex molecular architectures. This guide provides a comprehensive overview of commercial suppliers, detailed quantitative data, and an exemplary experimental protocol for the synthesis of this valuable intermediate, designed to support its application in drug discovery and process development.

Commercial Suppliers and Quantitative Data

The procurement of high-quality starting materials is paramount for reproducible and successful research outcomes. Several commercial suppliers offer this compound, with variations in purity, available quantities, and other specifications. The following table summarizes key information from a selection of vendors to facilitate informed sourcing decisions.

| Supplier | Catalog Number | CAS Number | Purity | Enantiomeric Excess (ee) | Appearance |

| Sigma-Aldrich | ChemScene-CS-0079836 | 1032684-85-7 | ≥97% | Not Specified | Liquid |

| BLD Pharm | BD138682 | 1032684-85-7 | ≥98% (HPLC) | Not Specified | Not Specified |

| Chem-Impex | 29170 | 1032684-85-7 | ≥95% (NMR) | Not Specified | Yellow liquid |

| Leap Chem | L1032684857 | 1032684-85-7 | 99% | Not Specified | Powder or liquid |

| AchemBlock | Q-8628 | 1032684-85-7 | 97% | >98% | Not Specified |

Experimental Protocols: Chemoenzymatic Synthesis

Recent advancements in biocatalysis have enabled more sustainable and highly selective synthetic routes to chiral amines. The following protocol details a chemoenzymatic approach for the asymmetric synthesis of this compound from its corresponding ketone precursor, tert-butyl 3-oxoazepane-1-carboxylate. This method leverages the high stereoselectivity of amine dehydrogenases (AmDH) or reductive aminases (RedAm).

3.1. Materials and Reagents

-

tert-Butyl 3-oxoazepane-1-carboxylate

-

Ammonium chloride (NH₄Cl)

-

Potassium phosphate buffer (1 M, pH 7.5)

-

Amine dehydrogenase (AmDH) or Reductive Aminase (RedAm)

-

NADP⁺ or NAD⁺

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Standard laboratory glassware and equipment (magnetic stirrer, pH meter, separatory funnel, rotary evaporator)

-

Analytical instrumentation (HPLC with a chiral column, NMR spectrometer, Mass Spectrometer)

3.2. Reaction Procedure

-

Reaction Buffer Preparation: In a suitable reaction vessel, prepare a 100 mM potassium phosphate buffer solution with a final pH of 7.5.

-

Reagent Dissolution: To the buffer solution, add tert-butyl 3-oxoazepane-1-carboxylate to a final concentration of 10 mM. Add ammonium chloride to a final concentration of 1.5 M.

-

Cofactor and Regeneration System: Add NADP⁺ to a final concentration of 1 mM. For cofactor regeneration, add D-glucose to a final concentration of 120 mM and glucose dehydrogenase to a final activity of 5 U/mL.

-

Enzyme Addition: Initiate the reaction by adding the amine dehydrogenase or reductive aminase to a final concentration of 2 mg/mL.

-

Incubation: Stir the reaction mixture at 30°C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of the ketone starting material.

-

Reaction Quench and Work-up: Upon completion, terminate the reaction by adding an equal volume of ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with equal volumes of ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity. Determine the enantiomeric excess by chiral HPLC analysis.

Workflow and Pathway Visualizations

4.1. Chemoenzymatic Synthesis Workflow

The following diagram illustrates the key steps and components involved in the chemoenzymatic synthesis of this compound.

Caption: Chemoenzymatic synthesis workflow.

4.2. Logical Relationship in Drug Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex and potentially therapeutic molecules.

The Enigmatic Stereochemistry of Aminoazepanes: A Technical Guide to Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. When functionalized with an amino group, the resulting aminoazepane derivatives gain a crucial chiral center, leading to stereoisomers that can exhibit markedly different pharmacological and toxicological profiles. The precise control and unambiguous determination of the stereochemistry and absolute configuration of these derivatives are therefore paramount in drug discovery and development. This technical guide provides an in-depth exploration of the stereochemical intricacies of aminoazepane derivatives, detailing experimental protocols for their stereoselective synthesis, chiral resolution, and the definitive assignment of their absolute configuration.

Stereoselective Synthesis: Crafting Chirality

The foundation of accessing enantiomerically pure aminoazepane derivatives lies in stereoselective synthesis. Various strategies have been developed to introduce and control the stereochemistry at the amino-bearing carbon atom.

One notable approach involves the enantioselective synthesis of [b]-annulated azepane scaffolds from optically active cyclic α-allyl-β-oxoesters.[1][2][3] This two-step process, commencing with a ruthenium-catalyzed olefin cross-metathesis followed by a palladium-catalyzed dihydrogenation, stereoselectively yields azepanes with a relative trans-configuration. The enantiopurity of the resulting products can be established using gas chromatography (GLC) on a chiral phase after derivatization, with reported enantiomeric excesses (ee) of 97–98%.[2][3]

Another effective strategy employs natural amino acids as chiral starting materials. For instance, (R)-3-(Boc-amino)azepane can be conveniently synthesized in two steps from D-lysine.[4] This method involves the conversion of N-Boc protected 3-aminolactams into imido esters via O-alkylation, followed by hydrogenation over a platinum catalyst. This approach leverages the inherent chirality of the starting material to produce the desired enantiomerically pure aminoazepane derivative.

Enzyme-catalyzed reactions also offer a powerful tool for the stereoselective synthesis of aminoazepane derivatives. Multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been successfully employed for the conversion of N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane.[5]

Chiral Resolution and Determination of Enantiomeric Excess

For racemic mixtures of aminoazepane derivatives, chiral resolution is necessary to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and effective technique for this purpose.[6][7] The choice of CSP is critical and often depends on the specific structure of the aminoazepane derivative. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the separation of a broad range of chiral amines.[8]

The determination of enantiomeric excess (ee) is a critical quality control step. Several analytical techniques can be employed, with chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy being the most prevalent.

Protocols for Determining Enantiomeric Excess:

-

Chiral HPLC: This is a direct method that physically separates the enantiomers, allowing for their individual quantification. The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.[9]

-

NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In the presence of a CSA, the enantiomers of a chiral compound can form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[10] Alternatively, reaction with a CDA converts the enantiomers into stable diastereomers with different NMR spectra.[11] The ee can be determined by integrating the signals corresponding to each stereoisomer. A simple protocol for primary and secondary amines involves directly mixing the analyte with a BINOL-derived CSA in an NMR tube and recording the 1H or 19F NMR spectrum.[10]

Absolute Configuration Determination

The definitive assignment of the three-dimensional arrangement of atoms at a chiral center is known as determining the absolute configuration. The primary techniques for this purpose are X-ray crystallography and NMR spectroscopy, often in conjunction with chiral derivatizing agents.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules.[12][13] By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a detailed three-dimensional model of the molecule can be generated, unambiguously revealing the spatial arrangement of its atoms. The absolute configuration of several annulated azepane derivatives has been unequivocally established using this technique, confirming the (R,R)-configuration in specific cases.[1][2]

NMR Spectroscopy

NMR spectroscopy, particularly when used with chiral derivatizing agents, provides a powerful method for assigning the absolute configuration of chiral amines in solution. The most well-known approach is Mosher's method, which involves the formation of diastereomeric esters or amides with a chiral reagent. By analyzing the differences in the chemical shifts of protons near the chiral center in the resulting diastereomers, the absolute configuration can be deduced.

More recent protocols have expanded on this principle. For instance, a simple three-component chiral derivatization protocol for primary amines involves condensation with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol. The resulting diastereoisomeric iminoboronate esters exhibit well-resolved signals in their 1H NMR spectra, allowing for the determination of the parent amine's enantiopurity and, by extension, its absolute configuration when correlated with a known standard.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for the stereochemical analysis of aminoazepane derivatives. It is important to note that specific values can vary depending on the exact structure of the derivative and the experimental conditions.

Table 1: Specific Optical Rotation of Chiral Aminoazepane Precursors

| Compound | Configuration | Specific Rotation ([α]D) | Solvent | Reference |

| (R)-3-(Boc-amino)azepane | R | Not explicitly stated, but derived from D-lysine | - | [4] |

| L-3-N-Cbz-aminoazepane | L | Not explicitly stated, but derived from L-lysinol | - | [5] |

Table 2: Representative Chiral HPLC Separation Conditions for Amino Derivatives

| Analyte Type | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| Underivatized Amino Acids | Astec CHIROBIOTIC T | Acetonitrile/Water/Methanol with additives | 1.0 | UV/MS | [6] |

| N-derivatized Amino Acids | CHIRALPAK® ZWIX(+) / ZWIX(-) | Methanol/Water with additives | - | MS | [15] |

| Halogenated 4-methylaminorex | Lux i-Amylose-1 | Varies | - | UV | [8] |

Note: Optimal HPLC conditions are highly dependent on the specific aminoazepane derivative and require method development.

Table 3: Representative 1H and 13C NMR Chemical Shift Data for Characterization

| Compound Derivative | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| N-Boc-alanine-L-proline-OMe | 1H | 1.35 (d, 3H), 1.40 (s, 9H), 1.90–2.27 (m, 4H), 3.54–3.71 (m, 2H), 3.70 (s, 3H), 4.45 (m, 1H), 4.51 (m, 1H) | CDCl3 | [16] |

| Halogenated 4-methylaminorex | 1H & 13C | Varies with halogen substituent | CDCl3, DMSO-d6 | [8] |

Note: Detailed NMR data is crucial for structural elucidation and can be used for stereochemical assignment through the application of chiral derivatizing agents and analysis of diastereomeric differences.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of determining the stereochemistry of aminoazepane derivatives, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the stereoselective synthesis of a chiral aminoazepane derivative.

Caption: Process of chiral resolution and analysis of enantiomeric excess.

Caption: Key methods for determining the absolute configuration of aminoazepane derivatives.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chiraltech.com [chiraltech.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to (R)-tert-Butyl 3-aminoazepane-1-carboxylate: Structure and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its seven-membered azepane scaffold, coupled with a strategically placed amino group and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a discussion on its likely three-dimensional conformation based on the analysis of related structures. Furthermore, this document outlines a plausible synthetic route and standard analytical procedures for its characterization, addressing the current gap in publicly available experimental data.

Chemical Structure and Identification

This compound is a disubstituted azepane, a seven-membered saturated heterocycle containing one nitrogen atom. The molecule possesses a chiral center at the C3 position, with the (R)-configuration. The primary amino group at C3 provides a key functional handle for further chemical modifications, while the Boc group at the nitrogen atom of the azepane ring serves as a common protecting group, enhancing its stability and modulating its reactivity during synthetic transformations.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (3R)-3-aminoazepane-1-carboxylate | |

| CAS Number | 1032684-85-7 | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.31 g/mol | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC--INVALID-LINK--N | |

| InChI Key | WXWILWLHHQGUCX-SECBINFHSA-N | |

| Predicted Boiling Point | 296.5 ± 33.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.02 g/cm³ | [1] |

| Appearance | Liquid or Powder | [1] |

| Storage Conditions | 4°C, protect from light |

Three-Dimensional Conformation

The conformational landscape of the seven-membered azepane ring is complex due to its inherent flexibility. Unlike the well-defined chair and boat conformations of cyclohexane, azepanes can adopt a variety of lower-energy twist-chair and twist-boat conformations. The presence of the bulky N-Boc group and the amino substituent at the C3 position will significantly influence the preferred conformation.

A comprehensive conformational analysis would necessitate computational modeling, such as Density Functional Theory (DFT) calculations, to identify the global minimum energy conformation and the relative energies of other accessible conformers.

References

- 1. echemi.com [echemi.com]

- 2. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]

- 3. Conformational regulation of substituted azepanes through selective monofluorination [ouci.dntb.gov.ua]

- 4. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Profile of (R)-tert-Butyl 3-aminoazepane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-tert-Butyl 3-aminoazepane-1-carboxylate, a key building block in contemporary drug discovery and development. The document outlines its physicochemical properties, estimated solubility in a range of common organic solvents, and detailed experimental protocols for solubility determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, formulation, and development of novel therapeutics.

Introduction

This compound is a versatile heterocyclic intermediate widely utilized in the synthesis of complex pharmaceutical compounds.[1] Its azepane core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The presence of a primary amine and a tert-butoxycarbonyl (Boc) protecting group makes it an ideal starting material for the introduction of diverse functionalities, facilitating the exploration of chemical space in drug discovery programs.[2][3] The tert-butyl ester group is known to generally enhance the solubility of compounds in organic solvents, a crucial property for synthetic manipulation and formulation.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems and for the design of experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [5][6] |

| Molecular Weight | 214.31 g/mol | [2] |

| Appearance | Liquid | [2][5] |

| Boiling Point | 296.5 ± 33.0 °C at 760 mmHg | [5] |

| IUPAC Name | tert-butyl (3R)-3-aminoazepane-1-carboxylate | [5] |

| CAS Number | 1032684-85-7 | [5][6] |

Estimated Solubility in Organic Solvents

Table 2 provides an estimated qualitative and quantitative solubility profile for this compound in various organic solvents at ambient temperature. It is crucial to note that these values are estimations and should be experimentally verified for precise applications.

| Solvent | Class | Estimated Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Dichloromethane (DCM) | Chlorinated | Very Soluble | > 20 |

| Chloroform | Chlorinated | Very Soluble | > 20 |

| Tetrahydrofuran (THF) | Ether | Soluble | 10 - 20 |

| Diethyl Ether | Ether | Moderately Soluble | 5 - 10 |

| Ethyl Acetate (EtOAc) | Ester | Soluble | 10 - 20 |

| Acetone | Ketone | Soluble | 10 - 20 |

| Acetonitrile (MeCN) | Nitrile | Soluble | 10 - 20 |

| Dimethylformamide (DMF) | Amide | Very Soluble | > 20 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very Soluble | > 20 |

| Methanol (MeOH) | Alcohol | Very Soluble | > 20 |

| Ethanol (EtOH) | Alcohol | Very Soluble | > 20 |

| Isopropanol (IPA) | Alcohol | Soluble | 10 - 20 |

| Toluene | Aromatic Hydrocarbon | Moderately Soluble | 5 - 10 |

| Hexanes | Aliphatic Hydrocarbon | Sparingly Soluble | < 1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method.

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to generate a calibration curve.

-

Temperature Control: Set the constant temperature water bath to the desired experimental temperature and connect it to the jacketed glass vessel. Allow the solvent in the vessel to equilibrate at this temperature.

-

Equilibration: Add an excess amount of this compound to the temperature-controlled solvent in the vessel. Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid indicates that a saturated solution has been formed.

-

Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the saturated solution) using a pre-heated syringe to prevent precipitation.

-

Filtration: Immediately pass the withdrawn sample through a syringe filter to remove any suspended solid particles.

-

Sample Preparation for Analysis: Accurately weigh a portion of the filtered saturated solution. Dilute this sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC system. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mole fraction.

Role in Drug Development Workflow

This compound serves as a critical starting material in the drug development pipeline. Its structural features allow for the systematic synthesis of compound libraries for screening and lead optimization.

Caption: Drug development workflow utilizing the target compound.

Experimental Workflow for Solubility Determination

The experimental protocol for determining solubility follows a logical sequence of steps to ensure accurate and reproducible results.

Caption: Workflow for solubility determination.

Conclusion

This compound is a valuable building block in pharmaceutical research, and understanding its solubility is paramount for its effective use. While precise quantitative data requires experimental determination, its structural characteristics suggest good solubility in a broad range of common organic solvents. The provided experimental protocol offers a robust method for obtaining accurate solubility data, which is essential for optimizing reaction conditions, purification processes, and formulation development.

References

Methodological & Application

Protocol for N-Boc Deprotection of (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Application Note

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides a detailed protocol for the N-Boc deprotection of (R)-tert-Butyl 3-aminoazepane-1-carboxylate to yield (R)-3-aminoazepane, a key intermediate for the synthesis of various pharmaceutical compounds. The protocols described herein utilize common acidic reagents, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are effective for this transformation.[1][3][4]

The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to afford the free amine.[2][5][6] The resulting amine is typically isolated as its corresponding salt (e.g., trifluoroacetate or hydrochloride).[1][5][6]

This application note provides two reliable protocols for this deprotection, along with a summary of reaction parameters and a visual workflow to guide researchers, scientists, and drug development professionals in successfully performing this chemical transformation.

Experimental Protocols

Two common and effective methods for the N-Boc deprotection of this compound are presented below. The choice of method may depend on the desired salt form of the final product and the compatibility of subsequent reaction steps.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is widely used for its efficiency and the volatility of the reagents, which simplifies product isolation.[7]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1]

-

Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trifluoroacetic acid (TFA) dropwise. A common ratio is a 1:1 to 1:4 mixture of DCM to TFA (v/v).[7] For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-25% in DCM) can be used.[1][7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

-

Work-up (Isolation of the TFA salt): Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. The resulting residue is the trifluoroacetate salt of (R)-3-aminoazepane and can often be used in the next step without further purification.[7][9]

-

Work-up (Isolation of the free amine):

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the excess TFA, followed by a wash with brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine, (R)-3-aminoazepane.

-

Safety Precautions: Trifluoroacetic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method is an excellent alternative to TFA and often yields a crystalline hydrochloride salt of the product, which can be easier to handle and purify.[10]

Materials:

-

This compound

-

4M HCl in 1,4-dioxane or Methanol (MeOH)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane in a round-bottom flask with a magnetic stir bar.[4]

-

Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[4][11]

-

Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.[4] In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution.[4]

-

Work-up:

-

If a precipitate has formed, collect the solid by filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the solid under vacuum to obtain (R)-3-aminoazepane hydrochloride.

-

If no precipitate forms, remove the solvent in vacuo. The resulting residue is the hydrochloride salt. It can be triturated with diethyl ether to induce solidification and then filtered as described above.[9]

-

Data Presentation

The following table summarizes typical reaction parameters for the N-Boc deprotection of this compound.

| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |

| Starting Material | This compound | This compound |

| Reagent | Trifluoroacetic acid (TFA) | 4M Hydrochloric acid (HCl) in 1,4-dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |

| Reagent Ratio | 20-100% TFA in DCM (v/v) | 5-10 equivalents of HCl |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 2 - 16 hours |

| Work-up | Evaporation or Aqueous wash | Filtration or Evaporation/Trituration |

| Product Form | TFA salt or Free amine | HCl salt |

Mandatory Visualization

Caption: Workflow for the N-Boc deprotection of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-tert-Butyl 3-aminoazepane-1-carboxylate in Peptide Synthesis

(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a cyclic, non-proteinogenic amino acid analog. The incorporation of such structures into peptides is a key strategy in medicinal chemistry to introduce conformational constraints. This can lead to peptides with enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity. The azepane ring, a seven-membered saturated heterocycle, is of particular interest as it can induce specific turns and secondary structures in peptide chains.

Potential Applications in Peptide Synthesis:

The primary application of this compound in peptide synthesis is as a building block to create peptidomimetics with constrained topologies. The rationale for its use includes:

-

Induction of Secondary Structures: The seven-membered ring of the azepane moiety can act as a scaffold to induce specific turn or helical conformations within a peptide sequence. This is crucial for mimicking the bioactive conformation of natural peptides and improving binding affinity to biological targets.

-

Increased Proteolytic Stability: The unnatural azepane structure can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the resulting peptide drug candidates.

-

Enhanced Receptor Selectivity: By locking the peptide backbone into a specific conformation, the interaction with target receptors can be optimized, leading to higher selectivity and potentially reducing off-target effects.

-

Scaffold for Further Functionalization: The azepane ring can serve as a scaffold for the attachment of other functional groups to create multifunctional peptides or peptide-drug conjugates.

General Experimental Protocols:

The incorporation of this compound into a growing peptide chain would typically be performed using standard solid-phase peptide synthesis (SPPS) techniques. The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a protecting group, while the free primary amine at the 3-position allows for coupling to the carboxylic acid of the preceding amino acid in the sequence.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the general steps for coupling this compound to a resin-bound peptide.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% Piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of this compound:

-

Dissolve this compound (2-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add the base (e.g., DIEA, 4-8 equivalents) to the solution.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction vessel at room temperature for 1-4 hours. The reaction progress can be monitored using a Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and washing, perform a final Fmoc deprotection (if applicable).

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group on the azepane ring.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

-

Quantitative Data Summary